molecular formula C4H5NS2 B2879903 2-Thiazolemethanethiol CAS No. 53062-92-3

2-Thiazolemethanethiol

Cat. No.: B2879903
CAS No.: 53062-92-3
M. Wt: 131.21
InChI Key: GSDVPNMCNDFOEZ-UHFFFAOYSA-N
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Description

2-Thiazolemethanethiol is a heterocyclic organic compound featuring a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its distinctive sulfur-containing thiol group (-SH), which imparts unique chemical properties and reactivity. Thiazole derivatives, including this compound, have garnered significant attention due to their diverse biological activities and applications in various fields .

Mechanism of Action

Target of Action

2-Thiazolemethanethiol, like other thiazole derivatives, is known to have potential anticancer activity . The primary targets of this compound are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These targets play a crucial role in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact mode of action of this compound is still under investigation.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the function of matrix metallo-proteinases, which are involved in tissue remodeling and cancer metastasis . It also inhibits kinases, which are key players in signal transduction pathways that regulate cell growth and survival . Furthermore, it inhibits anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as proteins or ions, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolemethanethiol typically involves the reaction of thiazole derivatives with thiol-containing reagents. One common method is the reaction of 2-chloromethylthiazole with sodium hydrosulfide (NaHS) under mild conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolemethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thiazolemethanethiol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of 2-Thiazolemethanethiol: this compound is unique due to its specific combination of a thiazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with proteins and its diverse range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,3-thiazol-2-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDVPNMCNDFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53062-92-3
Record name (1,3-thiazol-2-yl)methanethiol
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